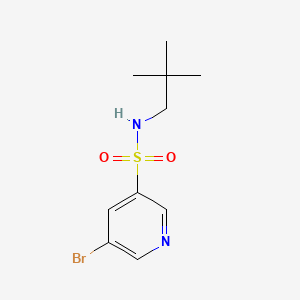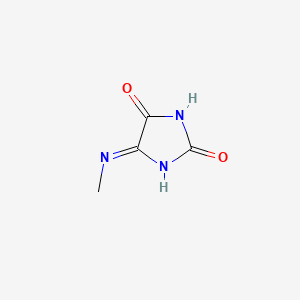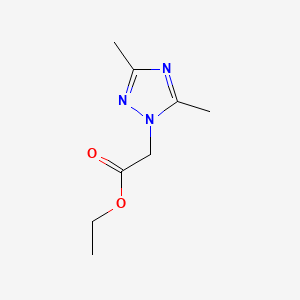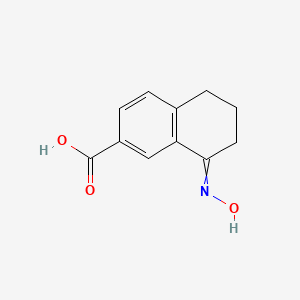
5-Bromo-n-neopentylpyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-n-neopentylpyridine-3-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative of pyridine and has a bromine atom attached to the 5th position of the pyridine ring.
Wirkmechanismus
The mechanism of action of 5-Bromo-n-neopentylpyridine-3-sulfonamide involves the inhibition of enzymes such as carbonic anhydrase and histone deacetylase. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide, whereas histone deacetylase is an enzyme that removes acetyl groups from histones. Inhibition of these enzymes by 5-Bromo-n-neopentylpyridine-3-sulfonamide leads to the disruption of various biological processes, which can have therapeutic implications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Bromo-n-neopentylpyridine-3-sulfonamide depend on the specific enzyme that is inhibited. For example, inhibition of carbonic anhydrase can lead to the reduction of intraocular pressure and can be used to treat glaucoma. Similarly, inhibition of histone deacetylase can lead to the activation of tumor suppressor genes and can be used to treat cancer. However, the specific effects of 5-Bromo-n-neopentylpyridine-3-sulfonamide on different enzymes and biological processes need to be further studied.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-Bromo-n-neopentylpyridine-3-sulfonamide in lab experiments is its high potency and selectivity towards specific enzymes. This allows for the precise modulation of biological processes, which can have therapeutic implications. However, one of the limitations of using this compound is its potential toxicity towards normal cells. Therefore, careful evaluation of its toxicity profile is necessary before using it in clinical settings.
Zukünftige Richtungen
The potential applications of 5-Bromo-n-neopentylpyridine-3-sulfonamide in various fields have led to several future directions for research. One of the future directions is to study the specific effects of this compound on different enzymes and biological processes. This can lead to the development of more potent and selective inhibitors for specific targets. Another future direction is to evaluate the toxicity profile of this compound in different cell types and animal models. This can provide valuable information for its potential use in clinical settings. Finally, the development of novel synthetic methods for 5-Bromo-n-neopentylpyridine-3-sulfonamide can lead to more efficient and cost-effective production of this compound.
Synthesemethoden
The synthesis of 5-Bromo-n-neopentylpyridine-3-sulfonamide involves the reaction of 5-bromo-3-chloropyridine with neopentylamine in the presence of a base such as sodium hydroxide. The resulting product is then reacted with sulfonamide to obtain 5-Bromo-n-neopentylpyridine-3-sulfonamide. This synthesis method has been reported in several scientific journals and has been optimized to produce high yields of the compound.
Wissenschaftliche Forschungsanwendungen
5-Bromo-n-neopentylpyridine-3-sulfonamide has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been reported that 5-Bromo-n-neopentylpyridine-3-sulfonamide exhibits potent inhibitory activity against several enzymes such as carbonic anhydrase and histone deacetylase. These enzymes are involved in various biological processes and are considered as potential targets for drug development.
Eigenschaften
IUPAC Name |
5-bromo-N-(2,2-dimethylpropyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O2S/c1-10(2,3)7-13-16(14,15)9-4-8(11)5-12-6-9/h4-6,13H,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSXIXFGDSICAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNS(=O)(=O)C1=CC(=CN=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-n-neopentylpyridine-3-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[(1-Methyl-5-oxo-2-pyrazolin-3-yl)carbonyl]amino]-4-(hydroxysulfonyl)benzenesulfonic acid sodium salt](/img/structure/B594940.png)



![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide](/img/structure/B594949.png)
![(4-(5-chlorobenzo[d]oxazol-2-yl)-7-methyl-1,4-diazepan-1-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone](/img/structure/B594950.png)
![hexahydro-3,3-dimethyl-(5aR,6aR,7aS)-3H,5H-Cycloprop[d]oxazolo[3,4-a]pyridin-5-one](/img/structure/B594951.png)
![1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde](/img/structure/B594952.png)


![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-acetyl-, (2-exo,3-endo)- (9CI)](/img/no-structure.png)
![2-[5-(1-Ethyl-1H-pyrazol-4-yl)-[1,3,4]oxadiazol-2-yl]ethylamine](/img/structure/B594959.png)

